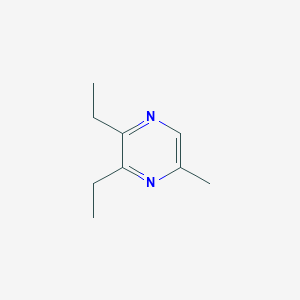
2-Carbamoyl-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-3,3-dimethylbutanoic acid, also known as leucine methyl ester, is a non-proteinogenic amino acid and an important intermediate in the biosynthesis of leucine. It has gained significant attention in scientific research for its potential applications in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-3,3-dimethylbutanoic acid is not fully understood. However, it is known to be involved in the biosynthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid, an essential amino acid that plays a vital role in protein synthesis and muscle growth.
Biochemical and Physiological Effects:
2-Carbamoyl-3,3-dimethylbutanoic acid has been shown to have several biochemical and physiological effects. It has been found to stimulate the activity of enzymes involved in amino acid metabolism, which can lead to increased protein synthesis and muscle growth. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Carbamoyl-3,3-dimethylbutanoic acid in lab experiments is its availability and relatively low cost. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that it is not a natural amino acid and may not accurately reflect the behavior of natural amino acids in biological systems.
Future Directions
There are several potential future directions for research on 2-Carbamoyl-3,3-dimethylbutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of muscle wasting and other muscle-related disorders. Another area of interest is its potential as a biomarker for the early detection of certain diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Carbamoyl-3,3-dimethylbutanoic acid and its role in amino acid metabolism.
Synthesis Methods
2-Carbamoyl-3,3-dimethylbutanoic acid can be synthesized through a variety of methods, including the reaction of 2-Carbamoyl-3,3-dimethylbutanoic acid with methyl chloroformate or the reaction of 2-Carbamoyl-3,3-dimethylbutanoic acid with diazomethane. The latter method is preferred due to its higher yield and lower cost.
Scientific Research Applications
2-Carbamoyl-3,3-dimethylbutanoic acid has been extensively studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays to study the activity of enzymes involved in amino acid metabolism. It has also been used as a precursor in the synthesis of 2-Carbamoyl-3,3-dimethylbutanoic acid-containing peptides and proteins.
properties
CAS RN |
137307-69-8 |
|---|---|
Product Name |
2-Carbamoyl-3,3-dimethylbutanoic acid |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-carbamoyl-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)4(5(8)9)6(10)11/h4H,1-3H3,(H2,8,9)(H,10,11) |
InChI Key |
RCJCKKKDCKFUSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N)C(=O)O |
synonyms |
Butanoic acid, 2-(aminocarbonyl)-3,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















